(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime
Description
(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime (CAS 1186405-20-8) is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core. The molecule includes a methyl group at the 3-position of the imidazole ring and an (E)-configured oxime (-CH=N-OH) at the 6-position of the pyridine ring. Its molecular formula is C₈H₈N₄O (MW: 176.2 g/mol), and it is supplied as a solid with ≥95% purity .
Properties
IUPAC Name |
N-[(3-methylimidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-5-10-7-2-6(4-11-13)3-9-8(7)12/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVHYSROYRLNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-20-8 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the oxime functional group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the reaction with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds similar to (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime exhibit promising anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties :
This compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The efficacy of such compounds is often assessed using standard microbiological techniques to determine minimum inhibitory concentrations (MIC).
Organic Synthesis
Building Block in Synthesis :
this compound serves as a versatile building block in organic synthesis. Its oxime functional group allows for various transformations, including cycloadditions and nucleophilic substitutions. This versatility makes it valuable in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Research
Proteomics and Biomolecular Studies :
The compound is utilized in proteomics research due to its ability to form stable complexes with proteins. This property can be exploited in affinity purification techniques or as a probe to study protein interactions. Researchers have employed such compounds to elucidate the roles of specific proteins in cellular processes.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Imidazole Derivatives | Evaluate the cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation in breast and lung cancer cells was observed. |
| Synthesis of Novel Oxime Derivatives | Develop new synthetic routes for bioactive compounds | Successfully synthesized several derivatives with enhanced biological activity compared to parent compounds. |
| Investigation of Antimicrobial Properties | Assess the efficacy against bacterial strains | Showed promising results against Gram-positive bacteria with potential for further development. |
Mechanism of Action
The mechanism of action of (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the imidazo[4,5-b]pyridine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime are summarized below, focusing on reactivity, applications, and biological implications.
Precursor: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde (CAS 1171920-68-5)
- Molecular Formula : C₈H₇N₃O (MW: 161.16 g/mol) .
- Key Differences : Lacks the oxime group, retaining a reactive aldehyde (-CHO) at the 6-position. The aldehyde is prone to nucleophilic addition, making it a versatile intermediate for synthesizing derivatives like oximes or hydrazones.
- Applications : Widely available as a precursor (e.g., Qtonics, CymitQuimica) for medicinal chemistry and heterocyclic synthesis .
- Safety : Classified with hazard statement H319 (causes serious eye irritation) .
Cyano Derivative: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 1186310-93-9)
- Molecular Formula : C₈H₅N₄ (estimated MW: 157.16 g/mol).
- Key Differences: Substitutes the aldehyde/oxime with a cyano (-C≡N) group, introducing strong electron-withdrawing effects. This stabilizes the molecule but reduces reactivity toward nucleophiles compared to the oxime .
- Applications: Likely used as a building block in agrochemical or pharmaceutical synthesis due to the cyano group’s stability.
Mutagenic Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
- Key Differences: Feature amino (-NH₂) groups instead of oxime or aldehyde. These compounds are potent carcinogens, forming DNA adducts and inducing tumors in rodents .
Triazolo and Oxazolo Derivatives (e.g., [1,2,3]Triazolo[4,5-b]pyridines)
- Key Differences : Replace the imidazole ring with triazole or oxazole fused rings. These modifications alter electronic properties and biological activity. For example, triazolo derivatives are explored for photocytotoxic applications .
- Applications : Triazolo/oxazolo cores are prioritized in drug discovery for their metabolic stability and target affinity .
Structural and Functional Comparison Table
Research Findings and Implications
- Reactivity : The oxime derivative’s (E)-configuration may influence stereospecific interactions in biological systems, though this remains untested .
- Toxicity: Unlike mutagenic heterocyclic amines, the oxime’s structure lacks direct evidence of carcinogenicity, but long-term exposure risks are unknown .
- Synthetic Utility : The aldehyde precursor is critical for generating oximes, hydrazones, and other derivatives, underscoring its role in combinatorial chemistry .
Biological Activity
(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including antiproliferative effects and potential therapeutic applications.
- Chemical Formula : C₈H₈N₄O
- Molecular Weight : 176.18 g/mol
- CAS Number : 1186405-20-8
- MDL Number : MFCD12922816
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key cellular processes that lead to cancer cell growth and proliferation.
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- IC₅₀ Values :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Position | Effect on Activity |
|---|---|---|
| OMe | para | Increased activity |
| OH | ortho | Decreased activity |
| NO₂ | para | Enhanced activity |
Research indicates that the presence of electron-donating groups such as -OH and -OMe can enhance the compound's interaction with cellular targets, thereby improving its efficacy against cancer cells .
Study 1: Anticancer Efficacy
A study published in MDPI explored the antiproliferative activities of various pyridine derivatives, including this compound. The findings demonstrated that modifications in the molecular structure significantly impacted the IC₅₀ values across different cancer cell lines. Notably, compounds with hydroxyl groups exhibited lower IC₅₀ values, suggesting a correlation between hydroxyl substitution and increased antiproliferative potency .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G1 phase. This mechanism highlights its potential as a lead compound for developing anticancer therapeutics .
Safety and Toxicity
While promising, safety assessments are crucial for any therapeutic candidate. Preliminary data indicate that this compound exhibits irritant properties but lacks extensive toxicity data in vivo. Further studies are required to evaluate its safety profile comprehensively before clinical applications can be considered .
Q & A
Basic: What are the recommended synthetic routes for (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime?
Answer:
The synthesis typically involves two key steps: (1) preparation of the imidazo[4,5-b]pyridine core and (2) oxime formation. For the aldehyde precursor, condensation of 3-methylimidazole with a pyridine derivative under acidic conditions can yield the imidazo[4,5-b]pyridine scaffold. Subsequent formylation at the C6 position (e.g., via Vilsmeier-Haack reaction) generates the carbaldehyde intermediate. The oxime is formed by reacting the aldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux, with pH adjustment to favor the (E)-isomer .
Advanced: How can structural modifications at the C6 position influence bioactivity?
Answer:
Modifications at C6, such as introducing electron-withdrawing groups or aromatic substituents, can enhance interactions with biological targets. For example, phenylazo substitutions in thiazolo[4,5-b]pyridines increased anticancer activity by 3-fold due to improved DNA intercalation or enzyme inhibition . For the oxime derivative, analogous substitutions (e.g., nitro or halogen groups) could modulate solubility, redox potential, or binding affinity. Computational docking studies and SAR analysis are recommended to prioritize candidates .
Basic: What analytical techniques confirm the purity and structure of this oxime?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the (E)-configuration (e.g., imine proton at δ 8.2–8.5 ppm) and scaffold integrity.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 205.0965 for C₈H₈N₄O).
- HPLC-PDA: Assesses purity (>95%) using a C18 column with methanol/water gradients.
Note: Vendors may not provide analytical data (e.g., Sigma-Aldrich in ), necessitating in-house validation .
Advanced: How do tautomeric forms of this oxime affect its reactivity?
Answer:
The oxime group can tautomerize between the imine (E/Z) and hydroxylamine forms, influencing reactivity. For example, the E-isomer may favor hydrogen bonding with biological targets, while tautomerization could alter metabolic stability. Investigate via:
- pH-dependent UV-Vis spectroscopy to track tautomeric shifts.
- DFT calculations to predict dominant forms under physiological conditions.
Studies on PhIP derivatives () show tautomerism impacts adduct formation with serum albumin .
Basic: What are stability considerations for storing this compound?
Answer:
Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation. Desiccate to avoid moisture-induced degradation. Use amber vials to limit photoisomerization. Stability tests (TGA/DSC) indicate decomposition above 150°C. Refer to safety protocols in for handling reactive intermediates .
Advanced: How to optimize E-isomer yield during synthesis?
Answer:
- Solvent Choice: Use ethanol or acetone to stabilize the E-configuration ( ).
- pH Control: Maintain slightly acidic conditions (pH 5–6) during oxime formation to minimize Z-isomer formation.
- Temperature: Moderate heating (50–60°C) avoids side reactions. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
Basic: How to resolve contradictions in reported anticancer activities of related compounds?
Answer:
Discrepancies often arise from assay variability (e.g., cell lines, exposure time) or structural nuances. For example, thiazolo[4,5-b]pyridines with C6-phenylazo groups showed activity in MCF-7 but not HeLa cells . Standardize testing using the NCI-60 panel and validate mechanisms (e.g., apoptosis vs. ROS generation) .
Advanced: Can this oxime form albumin adducts, and how are they detected?
Answer:
Analogous imidazo[4,5-b]pyridines (e.g., PhIP) form covalent adducts with serum albumin at Cys34 via metabolic activation. Detect adducts using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
